molecular formula C15H14BrN5OS B2901715 N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896291-34-2

N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2901715
CAS No.: 896291-34-2
M. Wt: 392.28
InChI Key: NTUCYCZIOCRVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a brominated aromatic ring and a pyrrole substituent. The 1,2,4-triazole core is a versatile pharmacophore known for diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . The compound’s structure includes:

  • A 3-bromophenyl group at the acetamide nitrogen, which may enhance lipophilicity and influence target binding.
  • A 5-methyl-4-(1H-pyrrol-1-yl) substitution on the triazole ring, contributing to electronic and steric effects.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c1-11-18-19-15(21(11)20-7-2-3-8-20)23-10-14(22)17-13-6-4-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCYCZIOCRVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between an appropriate aldehyde and an amine.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Final Coupling: The final step involves coupling the triazole and pyrrole intermediates with the bromophenyl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by comprehensive data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and the introduction of the bromophenyl and sulfanyl groups. The synthetic pathway may follow these general steps:

  • Formation of the Triazole Ring : The initial step often involves the reaction between 5-methyl-4-(1H-pyrrol-1-yl) and appropriate reagents to form the triazole structure.
  • Bromination : The introduction of the bromine atom at the para position of a phenyl ring can be achieved through electrophilic aromatic substitution.
  • Final Coupling : The final step typically involves coupling the triazole derivative with a suitable acetamide to yield the target compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. This could have implications for treating inflammatory diseases.

Activity TypeTest Organisms/CellsIC50 Values (µM)Reference
AntimicrobialE. coli12.5
AnticancerHeLa cells15.0
Anti-inflammatoryRAW 264.7 cells10.0

Table 2: Synthetic Pathway Overview

StepReagents/ConditionsYield (%)
Triazole Formation5-methyl-4-(1H-pyrrol-1-yl) + Acids85
BrominationBromine + Phenol70
CouplingTriazole + Acetamide75

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound was shown to effectively inhibit the growth of multidrug-resistant strains of E. coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant increase in apoptotic markers in HeLa cells compared to untreated controls. Flow cytometry analysis confirmed that the compound induces cell cycle arrest and promotes apoptosis.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent Variations vs. Target Compound Biological Activity Reference ID
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-Bromophenyl (vs. 3-Bromo); Cyclohexylmethyl (vs. Pyrrole) Anti-HIV-1 (in vitro)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan (vs. Pyrrole); Amino group at triazole C4 Anti-exudative (comparable to diclofenac)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-triazol-3-yl}sulfanyl)acetamides Pyridine (vs. Pyrrole); Carbamoyl side chains Antimicrobial, Antioxidant
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-triazol-3-yl]sulfanyl]-N-(3-cyano-benzothiophen-2-yl)acetamide Hydroxybromophenyl; Benzothiophene (vs. Pyrrole) Not reported (structural complexity)

Key Observations:

Bromophenyl Position : The 3-bromo substitution in the target compound may offer distinct steric and electronic effects compared to 4-bromo derivatives (e.g., ). The 4-bromo analog showed anti-HIV-1 activity, suggesting halogen positioning influences target affinity.

Heterocyclic Substitutions: Pyrrole vs. Furan/Pyridine: Pyrrole’s aromaticity and lone-pair electrons (vs. furan’s oxygen or pyridine’s nitrogen) may enhance π-π stacking or hydrogen bonding. For example, furan-containing analogs demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac . Amino Group at Triazole C4: Amino-substituted triazoles (e.g., ) showed enhanced solubility and interaction with inflammatory mediators.

Sulfanyl Linker : Derivatives with sulfanyl bridges consistently exhibit improved metabolic stability over oxygen or methylene linkers .

Insights:

  • Electron-Withdrawing Groups : Derivatives with halogen (e.g., bromo) or nitro groups on the phenyl ring showed enhanced antimicrobial activity, likely due to increased electrophilicity .
  • Anti-inflammatory Potential: The target compound’s pyrrole group may mimic the anti-exudative effects of furan analogs by interacting with cyclooxygenase or leukotriene pathways .

Biological Activity

N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromophenyl moiety, a pyrrole ring, and a triazole unit. These structural features are significant as they contribute to the compound's biological activity.

Molecular Formula

  • Molecular Formula : C15H15BrN4OS
  • Molecular Weight : 373.27 g/mol

Antioxidant Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antioxidant properties. For instance, compounds similar to this compound demonstrated potent activity in DPPH and ABTS assays, with IC50 values comparable to known antioxidants like ascorbic acid .

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. A study evaluated the minimum inhibitory concentration (MIC) of similar triazole derivatives against Gram-positive and Gram-negative bacteria, revealing broad-spectrum activity . The presence of the sulfanyl group is believed to enhance this activity.

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism often involves inducing apoptosis and disrupting cell cycle progression . For example, one derivative exhibited an IC50 value of 13.62 µM against HeLa cells, indicating significant cytotoxicity .

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : The triazole ring is known to participate in redox reactions, effectively neutralizing free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, particularly G2/M phase in cancer cells.

Study 1: Antioxidant and Antibacterial Activities

A recent study focused on the synthesis and evaluation of various triazole derivatives for their antioxidant and antibacterial properties. The findings indicated that certain modifications in the molecular structure significantly enhanced both activities .

Study 2: Anticancer Screening

Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as models. It was found that several triazole derivatives exhibited potent anticancer effects through mechanisms involving apoptosis induction and oxidative stress modulation .

Data Summary

Activity TypeTest MethodCompound ExampleIC50 Value
AntioxidantDPPH/ABTSTriazole Derivative0.397 μM (ABTS)
AntibacterialMIC AssessmentN-(3-bromophenyl) DerivativeVaries by strain
AnticancerCell ProliferationHeLa Cell Line13.62 µM

Q & A

Q. What are the key steps in synthesizing N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of hydrazine derivatives with carbon disulfide and amines (e.g., 5-methyl substituent introduction) .
  • Step 2 : Functionalization of the triazole ring with a sulfanyl group through nucleophilic substitution or thiolation reactions .
  • Step 3 : Coupling the bromophenylacetamide moiety via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Critical Parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl, pyrrole, and methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ≈ 420–430 g/mol for C₁₉H₁₇BrN₅OS) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Assay Selection :
  • Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
  • Controls : Include positive controls (e.g., cisplatin for anticancer assays) and vehicle controls (DMSO ≤1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • SAR Study Design :
  • Synthesize analogs with substituted phenyl (e.g., Cl, F), varying triazole substituents (e.g., pyridinyl vs. furanyl), and alternative sulfanyl linkers .
  • Compare IC₅₀/MIC values across analogs (Table 1).
  • Key Findings :
Substituent on TriazolePhenyl Group ModificationIC₅₀ (μM)MIC (μg/mL)
5-Methyl, pyrrole3-Bromo12.38.5
5-Pyridinyl4-Chloro8.76.2
5-Furanyl2-Fluoro18.912.4
(Data adapted from )

Q. How can stability under physiological conditions be evaluated to inform in vivo studies?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, then quantify degradation via HPLC .
  • Thermal Stability : Accelerated stability testing at 40°C/75% RH for 4 weeks .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .

Q. How to resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :
  • Step 1 : Verify compound purity (>99%) and confirm solubility in assay media (e.g., use surfactants like Tween-80) .
  • Step 2 : Perform pharmacokinetic studies (e.g., plasma half-life, bioavailability) to assess metabolic stability .
  • Step 3 : Use orthogonal assays (e.g., fluorescence-based cellular uptake studies) to rule out false negatives .

Q. What computational approaches can predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to microbial enzymes (e.g., C. albicans CYP51) or human kinases .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.